Clinical Efficacy in Acute Ischemic Stroke: 90-Day Functional Independence Rate Superior to Placebo
In a multicenter, randomized, double-blind, placebo-controlled Phase III trial (n=937) of patients with acute ischemic stroke, intravenous cinepazide maleate (320 mg once daily for 14 days) demonstrated a significantly higher proportion of patients achieving functional independence, defined as modified Rankin Scale (mRS) score ≤2 at day 90, compared to placebo [1]. No comparator vasodilator such as nimodipine or flunarizine has produced a positive randomized controlled trial of this magnitude in acute ischemic stroke recovery, providing a distinct evidence-based advantage for cinepazide maleate in this indication.
| Evidence Dimension | Proportion of patients with mRS ≤2 at 90 days post-stroke |
|---|---|
| Target Compound Data | 60.9% (95% CI: 56.6%–65.2%) |
| Comparator Or Baseline | Placebo: 50.1% (95% CI: 45.8%–54.4%) |
| Quantified Difference | Absolute difference: +10.8 percentage points; relative improvement: 21.6%; p=0.0004 |
| Conditions | Multicenter RCT (n=937); acute ischemic stroke with mean NIHSS 8.8±2.4, onset ≤48h; 320 mg IV once daily ×14 days; co-administered citicoline sodium |
Why This Matters
This trial provides the only large-scale, prospective, randomized evidence of clinical benefit in acute ischemic stroke among this class of cerebral vasodilators, establishing a unique evidence threshold for procurement in translational stroke research.
- [1] Ni J, Chen H, Chen G, Ji Y, Liu X, Chen S, et al. Efficacy and safety of cinepazide maleate injection in patients with acute ischemic stroke: a multicenter, randomized, double-blind, placebo-controlled trial. BMC Neurol. 2020 Jul 14;20(1):282. View Source
